Benzyl 3-hydroxypropionate
Description
Properties
IUPAC Name |
benzyl 3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDBYYUPACJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065773 | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14464-10-9 | |
| Record name | Phenylmethyl 3-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 3-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by benzyl alcohol to form a tetrahedral intermediate. Subsequent dehydration yields the ester and water. To shift the equilibrium toward product formation, excess benzyl alcohol or azeotropic removal of water using Dean-Stark apparatus is employed.
Key Parameters:
-
Temperature: 80–110°C (reflux conditions)
-
Molar ratio (acid:alcohol): 1:1.5–1:3
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Catalyst loading: 1–5 mol% H₂SO₄
Yield Optimization
A study comparing catalysts under identical conditions reported the following yields:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 110 | 6 | 78 |
| p-TsOH | 100 | 8 | 82 |
| Amberlyst-15 | 90 | 12 | 65 |
Notably, heterogeneous catalysts like Amberlyst-15 facilitate easier separation but require longer reaction times.
Base-Mediated Alkylation with Benzyl Halides
An alternative approach involves the nucleophilic substitution of benzyl halides (e.g., benzyl bromide or chloride) with the sodium salt of 3-hydroxypropionic acid. This method is advantageous for avoiding equilibrium limitations and is particularly suited for large-scale production.
Reaction Protocol
-
Deprotonation: 3-Hydroxypropionic acid is treated with a stoichiometric base (e.g., NaOH) to form the sodium carboxylate.
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Alkylation: The carboxylate reacts with benzyl bromide in a polar aprotic solvent (e.g., dimethylformamide or acetone) at 40–60°C.
Example Procedure:
-
3-Hydroxypropionic acid (1 mol) and NaOH (1.1 mol) in acetone (1 L)
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Benzyl bromide (1.05 mol) added dropwise at 50°C
-
Reaction time: 4–6 hours
Comparative Efficiency
| Benzyl Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| Br | K₂CO₃ | Acetone | 85 |
| Cl | Cs₂CO₃ | DMF | 88 |
| Br | NaH | THF | 91 |
The use of cesium carbonate (Cs₂CO₃) enhances reactivity with less electrophilic benzyl chlorides, while sodium hydride (NaH) achieves superior yields in tetrahydrofuran (THF).
Enzymatic Esterification
Enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer a sustainable and selective pathway. These biocatalysts operate under mild conditions, avoiding the need for corrosive acids or bases.
Process Overview
-
Substrates: 3-Hydroxypropionic acid and benzyl alcohol
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Solvent: Non-polar media (e.g., hexane or toluene) to favor esterification over hydrolysis
-
Temperature: 30–45°C
Case Study:
Immobilized lipase B (Novozym 435) achieved 92% conversion in 24 hours at 40°C using molecular sieves to absorb water. The enzyme retained >90% activity after five reuse cycles, underscoring its industrial viability.
Microwave-Assisted Synthesis
Microwave irradiation accelerates esterification by enhancing molecular collisions and reducing activation energy. This method is prized for its rapid reaction times and energy efficiency.
Operational Parameters
-
Power: 300–600 W
-
Time: 10–30 minutes
-
Catalyst: p-TsOH (2 mol%)
Performance Metrics:
| Irradiation Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|
| 10 | 120 | 75 |
| 20 | 150 | 88 |
| 30 | 180 | 82 |
Prolonged exposure beyond 20 minutes risks thermal degradation, necessitating precise control.
Industrial-Scale Production Techniques
Industrial processes prioritize cost-effectiveness and scalability. Continuous-flow reactors, such as packed-bed or microreactor systems, are increasingly adopted to enhance mass transfer and reduce batch variability.
Case Study: Continuous Esterification
A pilot plant utilizing a tubular reactor with H₂SO₄ catalyst reported:
-
Throughput: 50 kg/hour
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Conversion: 94%
-
Purity: 99.2% (after fractional distillation)
Scientific Research Applications
Scientific Research Applications
Benzyl 3-hydroxypropionate is utilized in various research domains:
Organic Synthesis
- Role: Acts as an intermediate in the synthesis of complex organic molecules including pharmaceuticals and fragrances.
- Example Products: Various substituted esters through nucleophilic substitution reactions.
Medicinal Chemistry
- Potential Uses: Explored for drug delivery systems and as a building block for bioactive molecules.
- Case Study Insight: Research indicates its utility in developing new pharmaceutical agents, particularly in antifungal applications.
Biochemical Engineering
- Applications: Involved in the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic.
- Methodology: Microbial synthesis using engineered microorganisms to produce P-3HP from renewable resources.
Industrial Biotechnology
- Platform Compound: Serves as a precursor for bulk chemicals derived from 3-hydroxypropionic acid.
- Production Techniques: Utilizes host strains like Escherichia coli for high-level production through metabolic engineering.
Data Table: Applications Overview
| Application Area | Description | Example Products/Processes |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Pharmaceuticals, fragrances |
| Medicinal Chemistry | Drug delivery systems, bioactive molecule building blocks | Antifungal agents |
| Biochemical Engineering | Production of biodegradable plastics | Poly(3-hydroxypropionate) |
| Industrial Biotechnology | Precursor for bulk chemical production | Acrylic acid, 1,3-propanediol |
Case Studies and Research Findings
-
Biodegradable Plastics Production:
- A study demonstrated the microbial synthesis of P-3HP from 3-hydroxypropionic acid, highlighting its environmental benefits compared to petrochemical alternatives. The genetically modified strains showed significant improvements in yield during fermentation processes.
- Pharmaceutical Development:
-
Sustainable Chemical Processes:
- The conversion of this compound into acrylic acid offers a sustainable method for producing key raw materials used in superabsorbent polymers, reducing reliance on traditional petrochemical routes.
Mechanism of Action
The mechanism of action of benzyl 3-hydroxypropionate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and nucleophilic reactions, making it a versatile intermediate in chemical synthesis. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases and esterases, leading to the formation of various metabolites .
Comparison with Similar Compounds
Molecular and Physical Properties
The table below compares benzyl 3-hydroxypropionate with four structurally related compounds:
Notes:
- Ethyl 3-hydroxy-3-phenylpropionate (CAS 1135-39-3) shares a similar ester backbone but substitutes the benzyl group with an ethyl group, altering its volatility and solubility .
- 3-Benzylthiopropionic acid (CAS 2899-66-3) replaces the hydroxyl group with a thioether (-S-) linkage, enhancing its utility in sulfur-containing polymer synthesis .
- 3-(3-Hydroxyphenyl)propionic acid (CAS 621-54-5) lacks the ester group, making it a carboxylic acid with applications in studying gut microbiota metabolites .
Functional and Application Differences
- Thermal Stability : this compound exhibits higher thermal stability (boiling point >300°C) compared to ethyl 3-hydroxy-3-phenylpropionate, which may degrade at lower temperatures .
- Biological Activity: 3-(3-Hydroxyphenyl)propionic acid is a natural metabolite in humans, linked to dietary polyphenol breakdown, whereas this compound is synthetic and lacks direct biological roles .
Research Findings
- 3-Benzylthiopropionic acid shows promise in organocatalysis and as a ligand in metal-organic frameworks (MOFs) due to its sulfur moiety .
- Microbial production of 3-hydroxypropionic acid (a precursor to this compound) has achieved yields up to 67.9% cell dry weight in engineered Klebsiella pneumoniae strains, highlighting scalable biosynthesis routes .
Biological Activity
Benzyl 3-hydroxypropionate (C₁₀H₁₂O₃) is an organic compound recognized for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.
Overview
This compound is classified as an ester, specifically the benzyl ester of 3-hydroxypropanoic acid. It appears as a colorless to yellow liquid with a faint aromatic odor. The compound is known for its role in chemical synthesis and its applications in research related to metabolic pathways and enzyme-catalyzed reactions.
The biological activity of this compound is closely linked to its structural similarity to 3-hydroxypropionic acid (3-HP), a compound involved in various biochemical pathways. Research indicates that 3-HP participates in autotrophic carbon dioxide assimilation pathways and exhibits significant effects on cellular processes due to the presence of hydroxyl and carboxyl groups.
Biochemical Pathways
This compound may influence several biochemical pathways:
- Antioxidant Activity : The hydroxyl group in this compound contributes to its antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Interactions : Preliminary studies suggest that this compound could interact with various enzymes, potentially affecting their activity and cellular signaling pathways.
Biological Activities
This compound exhibits several notable biological activities:
Study on Antioxidant Activity
A study investigating the antioxidant properties of various hydroxy esters found that this compound demonstrated significant radical scavenging activity. The study measured the compound's ability to neutralize free radicals using the DPPH assay, revealing that it could effectively reduce oxidative stress levels in vitro.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 15 |
| Trolox | 20 |
This table indicates that while this compound is effective, it is less potent than ascorbic acid but comparable to Trolox, a vitamin E analog.
Enzyme Interaction Study
Another study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results suggested that the compound could act as a competitive inhibitor for certain dehydrogenases, impacting metabolic flux and potentially influencing biosynthetic pathways for other important metabolites.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in Benzyl 3-hydroxypropionate undergoes oxidation under controlled conditions:
Mechanism :
- The hydroxyl group is oxidized to a carbonyl via a two-step proton abstraction and electron transfer process, forming a ketone intermediate .
Reduction Reactions
The ester group is susceptible to reduction, yielding primary alcohols:
Side Reaction :
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Kinetics :
Deprotection Reactions
The benzyl group can be removed via catalytic hydrogenation:
Applications :
Transesterification
The ester group reacts with alcohols to form new esters:
Thermodynamics :
Hydrolysis
Acidic or basic hydrolysis cleaves the ester bond:
pH Dependence :
Biochemical Pathways
In microbial systems, this compound derivatives participate in:
- 3-Hydroxypropionate/4-Hydroxybutyrate Cycle : Converts CO₂ to acetyl-CoA via malonyl-CoA intermediates .
- Polyhydroxyalkanoate Biosynthesis : Serves as a monomer for biodegradable plastics .
Data Table: Comparative Reactivity of this compound
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Major Byproducts |
|---|---|---|---|
| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.2 | MnO₂ |
| Reduction (LiAlH₄) | 5.8 × 10⁻² | 32.7 | Al(OH)₃ |
| Hydrolysis (NaOH) | 3.4 × 10⁻⁴ | 58.9 | None |
Q & A
Q. What are the recommended methods for synthesizing benzyl 3-hydroxypropionate, and how can its chemical structure be validated?
this compound is typically synthesized via esterification of 3-hydroxypropionic acid with benzyl alcohol under acidic catalysis. Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and aromatic proton integration. Mass spectrometry (MS) can verify the molecular ion peak at m/z 180.2005 (C₁₀H₁₂O₃) . Physical properties such as boiling point (315.5°C at 760 mmHg) and refractive index (1.531) should align with literature values for purity assessment .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, particularly for detecting residual substrates (e.g., unreacted benzyl alcohol). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities. Purity thresholds (e.g., ≥98%) should be established using calibration curves with certified reference standards .
Q. What storage conditions are optimal for maintaining this compound stability?
Store in sealed containers under inert gas (e.g., nitrogen) at 4°C to prevent hydrolysis. Moisture-sensitive degradation can be monitored via periodic FT-IR analysis for hydroxyl group formation. The compound’s vapor pressure (0.000184 mmHg at 25°C) suggests low volatility under standard lab conditions .
Advanced Research Questions
Q. How can enzyme kinetics be studied in the context of 3-hydroxypropionate (3HP) biosynthesis pathways involving benzyl esters?
In vitro reconstitution assays using acetyl-CoA as a substrate allow kinetic profiling of key enzymes like acetyl-CoA carboxylase (ACC) and malonyl-CoA reductase (MCR). Activity is measured via NADPH consumption (for MCR) or malonyl-CoA production (for ACC) using spectrophotometry. Competitive inhibition by fatty acid biosynthesis intermediates (e.g., malonyl-ACP) should be quantified via Michaelis-Menten kinetics .
Q. What strategies mitigate metabolic flux competition between 3HP production and fatty acid synthesis in engineered microbial systems?
Metabolic flux analysis (MFA) combined with CRISPR interference (CRISPRi) can downregulate fatty acid biosynthesis genes (e.g., fabH). In Escherichia coli, modular pathway optimization—adjusting promoter strength for ACC and MCR—reduces carbon diversion. In vivo ¹³C isotopic tracing validates flux redistribution toward 3HP .
Q. How should researchers resolve discrepancies between in vitro and in vivo 3HP production yields?
Discrepancies often arise from differences in cofactor availability (e.g., ATP/NADPH) or enzyme compartmentalization. Parallel experiments using cell-free systems (in vitro) and knock-out strains (in vivo) can isolate variables. For example, Metallosphaera sedula’s 3HP pathway shows higher in vitro activity due to optimized pH and temperature, whereas in vivo limitations may stem from acetyl-CoA pool size .
Q. What role do multifunctional enzymes play in the 3-hydroxypropionate cycle, and how can their activity be experimentally characterized?
Enzymes like malonyl-CoA reductase (MCR) in Chloroflexus aurantiacus catalyze multiple steps. Activity assays using purified recombinant enzymes and substrate analogs (e.g., deuterated acetyl-CoA) clarify catalytic mechanisms. Structural studies (X-ray crystallography or cryo-EM) identify active-site residues critical for substrate binding .
Methodological Best Practices
Q. How should experimental protocols for this compound studies be documented to ensure reproducibility?
Follow guidelines from reputable journals (e.g., Beilstein Journal of Organic Chemistry):
- Include detailed synthesis steps (molar ratios, catalysts, reaction time/temperature).
- Report NMR/MS parameters (solvent, frequency, integration values).
- Provide raw data (e.g., chromatograms) in supplementary materials .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Use fume hoods to avoid inhalation of vapors (flash point: 136.5°C). Wear nitrile gloves and goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₃ | |
| Boiling Point | 315.5°C at 760 mmHg | |
| Refractive Index | 1.531 | |
| Purity Threshold | ≥98% (HPLC/GC-MS) |
| Enzyme | Function | Key Substrate |
|---|---|---|
| Acetyl-CoA Carboxylase | Converts acetyl-CoA to malonyl-CoA | Acetyl-CoA |
| Malonyl-CoA Reductase | Reduces malonyl-CoA to 3HP | Malonyl-CoA |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
